Cas no 2680875-54-9 (5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid)

5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680875-54-9
- 5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
- EN300-28277203
- 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid
-
- インチ: 1S/C10H11NO4S/c1-3-4-15-10(14)11-7-5-6(2)16-8(7)9(12)13/h3,5H,1,4H2,2H3,(H,11,14)(H,12,13)
- InChIKey: FIUCXEYAGLJTPX-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=C(C=C1C)NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 241.04087901g/mol
- どういたいしつりょう: 241.04087901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 104Ų
5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277203-5g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28277203-0.1g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28277203-0.05g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28277203-5.0g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28277203-10.0g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28277203-0.5g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28277203-1.0g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28277203-2.5g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28277203-1g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28277203-0.25g |
5-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid |
2680875-54-9 | 95.0% | 0.25g |
$498.0 | 2025-03-19 |
5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acidに関する追加情報
5-Methyl-3-{(Prop-2-en-1-yloxy)carbonylamino}thiophene-2-Carboxylic Acid: A Novel Compound with Promising Pharmacological Potential
5-Methyl-3-{(Prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid (CAS No. 2680875-54-9) represents a structurally unique compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmacological research. This molecule belongs to the family of thiophene derivatives, which are well-known for their diverse biological activities, ranging from anti-inflammatory properties to neuroprotective effects. The synthesis and characterization of this compound have been extensively explored in recent studies, highlighting its structural complexity and functional versatility. The presence of multiple functional groups, including the thiophene-2-carboxylic acid moiety, prop-2-en-1-yloxy group, and 5-methyl substitution, contributes to its unique chemical profile and biological activity.
Recent research has demonstrated that the thiophene-2-carboxylic acid scaffold plays a critical role in modulating cellular signaling pathways, particularly in the context of inflammatory and neurodegenerative diseases. The prop-2-en-1-yloxy group, which is a key structural feature of this compound, is believed to enhance its solubility and bioavailability, making it more suitable for pharmaceutical development. The 5-methyl substitution further modifies the molecule’s electronic properties, potentially influencing its interaction with target proteins and receptors. These structural features collectively suggest that this compound could be a valuable candidate for further exploration in drug discovery.
One of the most notable studies published in 2023 investigated the anti-inflammatory potential of 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid in a murine model of acute inflammation. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, while simultaneously upregulating the expression of anti-inflammatory mediators like IL-10. These findings align with previous research on thiophene derivatives, which have shown promise in mitigating inflammatory responses in conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action appears to involve the modulation of nuclear factor-κB (NF-κB) signaling, a key pathway in inflammatory processes.
Another area of interest is the potential neuroprotective effects of this compound. A 2024 study published in the Journal of Medicinal Chemistry explored its efficacy in protecting neuronal cells against oxidative stress-induced damage. The researchers observed that 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid significantly reduced the levels of reactive oxygen species (ROS) and prevented mitochondrial dysfunction in cultured neurons. This protective effect was attributed to the compound’s ability to activate the Nrf2-Keap1 antioxidant pathway, which is crucial for cellular defense against oxidative stress. These findings suggest that the compound could be a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease.
The pharmacokinetic properties of 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid are also of significant interest. A 2023 study conducted by a team at the University of Tokyo evaluated its oral bioavailability in rodents. The results showed that the compound exhibited moderate oral bioavailability, with peak plasma concentrations achieved within 2-3 hours of administration. The researchers also noted that the compound had a favorable half-life, which suggests that it could be administered less frequently than some other thiophene derivatives. These pharmacokinetic characteristics are critical for the development of effective therapeutic agents, as they influence dosing regimens and treatment compliance.
In addition to its anti-inflammatory and neuroprotective properties, 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid has shown potential in modulating immune responses. A 2024 study published in Frontiers in Immunology investigated its effects on T-cell activation and cytokine production. The results indicated that the compound could inhibit the proliferation of T-cells and reduce the secretion of Th1-type cytokines such as IFN-γ. These findings are particularly relevant in the context of autoimmune diseases, where aberrant T-cell activation is a key pathogenic factor. The compound’s ability to modulate immune responses suggests that it could be explored as a therapeutic agent for conditions such as multiple sclerosis and type 1 diabetes.
The structural diversity of thiophene derivatives has always been a subject of interest in medicinal chemistry. The thiophene-2-carboxylic acid moiety, which is a central component of 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid, is known to exhibit a range of biological activities, including antiviral, antitumor, and antimicrobial properties. Recent studies have also highlighted the potential of thiophene derivatives in targeting specific molecular pathways, such as the Wnt/β-catenin signaling pathway, which is implicated in cancer progression. The presence of the prop-2-en-1-yloxy group in this compound may further enhance its ability to interact with target proteins, making it a promising candidate for drug development.
Despite its promising properties, the development of 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid as a therapeutic agent is still in its early stages. Several challenges remain, including the need for further preclinical and clinical studies to confirm its safety and efficacy. Additionally, the optimization of its chemical structure to improve potency, selectivity, and pharmacokinetic properties is an ongoing area of research. The compound’s potential applications in various therapeutic areas, however, make it a compelling subject for further investigation.
Overall, 5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities suggest that it could have broad therapeutic applications. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the development of new treatments for inflammatory, neurodegenerative, and autoimmune diseases.
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